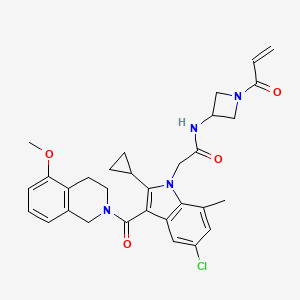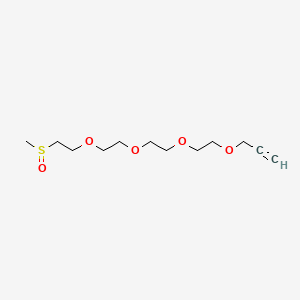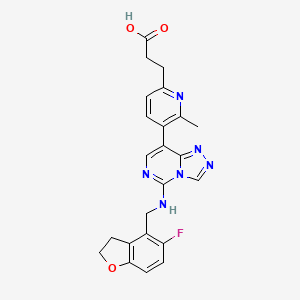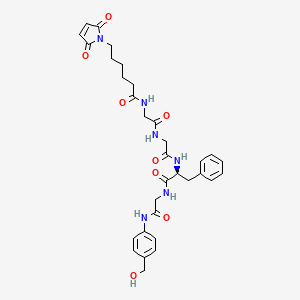
4-O-Cinnamoylquinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-Cinnamoylquinic acid is a naturally occurring chemical compound found in various plants, including coffee and Casearia grewiifolia. It is a white to pale yellow crystalline solid that is soluble in alcohol and ester solvents. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
4-O-Cinnamoylquinic acid can be synthesized through the reaction of quinic acid with cinnamic anhydride under alkaline conditions. The reaction involves the esterification of quinic acid with cinnamic anhydride, followed by acid-catalyzed conversion to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as plants. The extraction process can be complex and requires careful handling to ensure the purity and stability of the compound. Biotechnological methods, including the use of engineered microorganisms, are also being explored for more efficient production .
化学反応の分析
Types of Reactions
4-O-Cinnamoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinic acid derivatives.
Reduction: Reduction reactions can modify the cinnamoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinic acid derivatives and modified cinnamoyl compounds, which can have different biological and chemical properties .
科学的研究の応用
4-O-Cinnamoylquinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in plant metabolism and its potential antioxidant properties.
作用機序
4-O-Cinnamoylquinic acid exerts its effects primarily by inhibiting the generation of superoxide anions in human neutrophils. This inhibition is achieved through the interaction with specific molecular targets and pathways involved in the oxidative burst of neutrophils. The exact molecular targets are still under investigation, but the compound’s antioxidant properties play a crucial role in its mechanism of action .
類似化合物との比較
Similar Compounds
Chlorogenic acid: Another hydroxycinnamoyl-quinic acid derivative, known for its antioxidant properties.
Caffeic acid: A related compound with similar biological activities.
Ferulic acid: Another cinnamic acid derivative with antioxidant and anti-inflammatory properties
Uniqueness
4-O-Cinnamoylquinic acid is unique due to its specific esterification at the 4-O position of quinic acid, which imparts distinct chemical and biological properties. Its ability to inhibit superoxide anion generation in neutrophils sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
特性
分子式 |
C16H18O7 |
|---|---|
分子量 |
322.31 g/mol |
IUPAC名 |
1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21)/b7-6+ |
InChIキー |
CLDAKARZYFIUGC-VOTSOKGWSA-N |
異性体SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O |
正規SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)

![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)


![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
